3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid
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Overview
Description
Scientific Research Applications
Morpholine Derivatives and Chemical Interest
Morpholine derivatives, including 3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid, have garnered interest for their diverse pharmacological activities. The morpholine ring is a prominent feature in various organic compounds developed for a broad spectrum of pharmacological activities. This review discusses the developments and exploration methodologies of morpholine and pyran analogues, revealing their potent pharmacophoric activities. Researchers are supported in designing and synthesizing novel morpholine and pyran derivatives (Asif & Imran, 2019).
Indole Synthesis and Classification
Indole alkaloids, including derivatives of indole-6-carboxylic acid, have long been a focal point for organic synthesis chemists. The review presents a comprehensive classification of all indole syntheses, providing a framework for understanding the diverse methodologies. This classification helps researchers identify the history and current state of the art in indole synthesis, facilitating the discovery of new approaches (Taber & Tirunahari, 2011).
Hepatic Protection and Indole Derivatives
Indole derivatives, including indole-6-carboxylic acid, have been recognized for their protective effects on chronic liver injuries. These compounds regulate transcriptional factors, signaling pathways, and relieve oxidative stress. They also modulate enzymes relevant to hepatitis viral replication, lipogenesis, and the metabolism of ethanol and other hepatotoxic substances. This highlights the significant therapeutic potential of indole derivatives in hepatic protection (Wang et al., 2016).
Liquid-Liquid Extraction of Carboxylic Acids
The significance of carboxylic acids, including 6-carboxylic acid derivatives, in producing bio-based plastics has led to renewed interest in their removal from aqueous streams through liquid-liquid extraction. This review discusses solvent developments for this process, covering new solvents like ionic liquids and improvements in traditional solvent systems. It provides insights into solvent property models, aiding in solvent selection, and discusses regeneration strategies to optimize the process (Sprakel & Schuur, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable in drug research and development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s influence on these pathways could lead to downstream effects relevant to these activities.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14(18)10-1-2-12-11(8-15-13(12)7-10)9-16-3-5-19-6-4-16/h1-2,7-8,15H,3-6,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNDNJYNINUQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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